N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(pyridin-3-yl)methyl]ethanediamide
Description
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N'-[(pyridin-3-yl)methyl]ethanediamide is a synthetic small molecule featuring a 2,3-dihydro-1,4-benzodioxin moiety linked via an ethanediamide (oxamide) bridge to a pyridin-3-ylmethyl group.
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(pyridin-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c20-15(18-10-11-2-1-5-17-9-11)16(21)19-12-3-4-13-14(8-12)23-7-6-22-13/h1-5,8-9H,6-7,10H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBTWNPUGDZEQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-[(pyridin-3-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Attachment of the Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable electrophile.
Formation of the Ethanediamide Linkage: The final step involves the coupling of the benzodioxin and pyridine intermediates through an amidation reaction, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions ortho to the nitrogen in the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted benzodioxin-pyridine derivatives.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-[(pyridin-3-yl)methyl]ethanediamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-[(pyridin-3-yl)methyl]ethanediamide exerts its effects involves binding to specific molecular targets. The benzodioxin ring can interact with aromatic residues in proteins, while the pyridine moiety can form hydrogen bonds with amino acid side chains. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The target compound shares key structural motifs with several classes of molecules:
Benzodioxin/Dioxane-Containing Compounds 3',4'-(1",4"-Dioxino) Flavone (4f): A flavone derivative with a fused dioxane ring, exhibiting antihepatotoxic activity comparable to silymarin . 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine: Contains a benzodioxin core and pyridine, used in research applications .
Amide-Linked Heterocycles
- Ugi-Azide Product (9o) : Synthesized via a four-component reaction, featuring a benzodioxin-tetrazole-piperidine scaffold with 76% yield .
- ADB-FUBINACA : A carboxamide derivative with fluorinated benzyl and indazole groups, highlighting the versatility of amide-based designs .
Data Tables
Table 1: Structural and Functional Comparison of Analogues
*Hypothetical values derived from structural analysis.
Table 2: Antihepatotoxic Activity Parameters ()
| Compound | SGOT Reduction (%) | SGPT Reduction (%) | ALKP Reduction (%) |
|---|---|---|---|
| Silymarin | 58.2 | 62.4 | 45.8 |
| 3',4'-Dioxino Flavone (4f) | 53.7 | 59.1 | 42.3 |
| Target Compound* | N/A | N/A | N/A |
Research Findings and Implications
Structural Insights : The benzodioxin ring and amide linkage in the target compound align with bioactive scaffolds in antihepatotoxic agents (e.g., 4f) and docking candidates (e.g., TNF-α inhibitors) .
Synthetic Potential: High-yield methodologies like the Ugi-Azide reaction could streamline the synthesis of derivatives .
Knowledge Gaps: Pharmacokinetic and mechanistic studies are needed to validate the target compound’s biological relevance.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(pyridin-3-yl)methyl]ethanediamide is a complex organic compound notable for its diverse biological activities. This compound exhibits potential therapeutic applications due to its structural features and interactions with various biological targets. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 286.33 g/mol. The compound features a benzodioxin moiety and a pyridine ring, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N2O3 |
| Molecular Weight | 286.33 g/mol |
| LogP | 1.976 |
| Polar Surface Area | 70.356 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Research indicates that this compound may act as an antagonist or inhibitor in various pathways, particularly in neurological and metabolic processes.
- Receptor Interaction : The compound has shown affinity for multiple receptors, including metabotropic glutamate receptors (mGluRs), which are implicated in cognitive functions and neuroprotection.
- Enzyme Inhibition : Studies suggest that it may inhibit enzymes involved in neurotransmitter degradation or synthesis, thereby enhancing synaptic transmission.
Case Studies
- Neuroprotective Effects : In a study examining the effects of similar compounds on cognitive function in rodent models, it was found that derivatives of benzodioxin exhibited significant improvements in memory tasks when administered prior to cognitive challenges . The mechanism was attributed to enhanced cholinergic signaling.
- Antidepressant Activity : Another investigation into related compounds indicated potential antidepressant effects through modulation of the serotonergic system. The compound's ability to influence serotonin receptors suggests it could be effective in treating depression-related disorders.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Benzodioxin Core : The synthesis begins with the preparation of the benzodioxin structure through cyclization reactions.
- Pyridine Integration : Following the formation of the benzodioxin core, pyridine derivatives are introduced via nucleophilic substitution reactions.
- Final Coupling : The final step involves coupling the two moieties using amide bond formation techniques.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2,3-dihydrobenzofuran)acetamide | Benzofuran core | Antimicrobial |
| N-(benzothiazolyl)acetamide | Benzothiazole core | Antifungal |
| N-(pyridinyl)triazole | Pyridine and triazole rings | Anticancer |
These comparisons highlight how variations in substituents and core structures can lead to significant differences in biological activity.
Q & A
Basic: What synthetic routes are commonly employed for synthesizing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(pyridin-3-yl)methyl]ethanediamide?
A two-step approach is typical:
- Step 1 : Functionalize the benzodioxin core. For example, 2,3-dihydro-1,4-benzodioxin-6-amine can undergo sulfonylation or amidation reactions. A solvent-free method using dimethylformamide-dimethyl acetal (DMF-DMA) under reflux conditions has been reported for similar enaminone derivatives .
- Step 2 : Introduce the pyridinylmethyl group via nucleophilic substitution or reductive amination. For instance, coupling with (pyridin-3-yl)methyl bromide in the presence of a base (e.g., NaH) in DMF at 60–80°C for 12–24 hours.
Key considerations : Monitor reaction progress via TLC or LC-MS. Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient) .
Basic: How is the compound characterized structurally, and what analytical techniques are prioritized?
- Spectroscopy :
- Elemental analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N/O percentages .
- Mass spectrometry : Use ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?
Single-crystal X-ray diffraction (SC-XRD) is critical:
- Data collection : Use a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Refinement : Employ SHELXL for structure solution, refining anisotropic displacement parameters and validating via R-factor convergence (<0.05).
- Applications : Resolve torsional angles between the benzodioxin and pyridinyl groups, confirming intramolecular hydrogen bonds (e.g., N-H···O=C) that stabilize the amide backbone .
Advanced: What experimental strategies address contradictory bioactivity data in enzyme inhibition studies?
Example: Discrepancies in IC₅₀ values for acetylcholinesterase (AChE) inhibition:
- Dose-response refinement : Test a wider concentration range (e.g., 0.1–100 µM) in triplicate, using donepezil as a positive control.
- Enzyme kinetics : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
- Structural analogs : Synthesize derivatives with modified pyridinyl or benzodioxin substituents to correlate activity with electronic or steric effects .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound for α-glucosidase inhibition?
- Key modifications :
- Benzodioxin moiety : Introduce electron-withdrawing groups (e.g., -NO₂ at position 5) to enhance π-π stacking with enzyme active sites.
- Pyridinylmethyl group : Replace with bulkier heterocycles (e.g., quinoline) to exploit hydrophobic pockets.
- Assay design : Use 4-nitrophenyl-α-D-glucopyranoside as a substrate, measuring absorbance at 405 nm. Calculate % inhibition and Ki values .
Basic: What protocols ensure stability during in vitro biological assays?
- Storage : Aliquot the compound in amber vials at -20°C under nitrogen to prevent hydrolysis of the amide bond .
- Solubility : Prepare stock solutions in DMSO (≤0.1% final concentration in assays to avoid cytotoxicity).
- Validation : Pre-assess stability via HPLC (C18 column, acetonitrile/water gradient) over 24 hours .
Advanced: How can computational modeling predict metabolic pathways or toxicity?
- Software : Use Schrödinger’s QikProp for ADME prediction (e.g., logP, CNS permeability).
- Metabolism : Simulate CYP450-mediated oxidation (e.g., CYP3A4) via MetaSite.
- Toxicity : Apply Derek Nexus to flag structural alerts (e.g., mutagenic potential of nitro groups if introduced) .
Advanced: What strategies validate target engagement in cellular models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
